Technical Whitepaper: Boc-D-Thr-OH – Structural Characteristics and Synthetic Utility
Technical Whitepaper: Boc-D-Thr-OH – Structural Characteristics and Synthetic Utility
Executive Summary
Boc-D-Thr-OH (N-α-t-Butyloxycarbonyl-D-threonine) is a critical amino acid derivative used in the synthesis of peptidomimetics and protease-resistant therapeutic peptides.[1][2] Unlike its L-isomer, the D-configuration confers significant stability against enzymatic degradation, making it a staple in the development of long-acting peptide drugs and antibiotics.
This guide provides a comprehensive technical analysis of Boc-D-Thr-OH, focusing on its physicochemical properties, handling in Solid-Phase Peptide Synthesis (SPPS), and the specific synthetic challenges posed by its free hydroxyl side chain.
Chemical Identity and Structural Analysis[3][4]
Boc-D-Thr-OH is the N-terminally protected, D-enantiomer of threonine. The tert-butyloxycarbonyl (Boc) group protects the
Critical Structural Feature:
The molecule typically carries a free hydroxyl group on the
Physicochemical Properties Table[3][4][5]
| Property | Data |
| Chemical Name | N-( |
| CAS Number | 55674-67-4 |
| Molecular Formula | |
| Molecular Weight | 219.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | D-isomer (2R, 3S configuration) |
| Optical Rotation | |
| Solubility | Soluble in DMF, DMSO, Methanol, DCM |
| Purity Standard |
Synthetic Methodology: Boc-SPPS Integration
The Challenge of the Free Hydroxyl
When using Boc-D-Thr-OH with an unprotected side chain, the primary synthetic risk is O-acylation . Highly reactive coupling reagents (e.g., HATU, HBTU) can inadvertently esterify the free hydroxyl group of the threonine, leading to branched peptides or polymerization.[4]
Expert Insight: To mitigate O-acylation without side-chain protection, use "softer" activation methods. Carbodiimide-mediated coupling (DCC or DIC) with HOBt is the gold standard for unprotected hydroxy-amino acids.
Recommended Coupling Protocol (Boc Strategy)
This protocol is designed to minimize side reactions while ensuring efficient coupling to the resin-bound peptide.
Reagents:
-
Coupling Agent: Diisopropylcarbodiimide (DIC)
-
Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (to suppress racemization)[4]
-
Solvent: DMF or DCM/DMF (1:1)
Step-by-Step Workflow:
-
Resin Preparation: Swell the Boc-aminoacyl-resin in DCM for 20 minutes.
-
Deprotection (TFA Cycle):
-
Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).
-
Note: Ensure adequate scavenging (e.g., anisole) if sensitive residues (Trp, Met) are present, though less critical for Thr itself.
-
-
Neutralization:
-
Activation & Coupling (The Critical Step):
-
Monitoring: Perform a Kaiser test. If positive (blue), recouple using fresh reagents.[4]
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: Boc-SPPS Cycle
Figure 1: Standard Boc-SPPS cycle optimized for Boc-D-Thr-OH incorporation.
Stability and Troubleshooting
-Elimination
Threonine derivatives are susceptible to
-
Risk Factor: Extended exposure to strong bases (e.g., during neutralization or cleavage if not carefully controlled).
-
Prevention: Minimize time in DIPEA/DMF. Avoid strong bases like piperidine (used in Fmoc chemistry) if hybrid strategies are employed.
Racemization
While D-amino acids are chosen for stereochemical reasons, they can racemize back to the L-form or allo-forms during activation.
-
Mechanism: Formation of an oxazolone intermediate.
-
Control: Always use HOBt or HOAt as a suppressant. Maintain low temperatures (
C to RT) during the initial activation step.
O-Acylation (Self-reaction)
As noted, the free hydroxyl can act as a nucleophile.[4]
-
Observation: Mass spectrometry showing
adducts. -
Remedy: If O-acylation persists despite using DIC/HOBt, switch to the side-chain protected variant: Boc-D-Thr(Bzl)-OH .
Applications in Drug Development[3][6][9][11][12]
Peptidomimetics & Stability
Incorporating Boc-D-Thr-OH into peptide sequences renders the backbone unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), which strictly recognize L-stereoisomers. This is a primary strategy for extending the half-life (
Antibiotic Analogs
Many naturally occurring peptide antibiotics (e.g., polymyxins) contain D-amino acids and threonine residues. Boc-D-Thr-OH is used to synthesize analogs of these compounds to combat multi-drug resistant bacteria.
Visualization: Stereochemical Impact
Figure 2: Mechanistic basis for using D-Threonine in drug design to evade proteolytic cleavage.
References
-
Sigma-Aldrich. (n.d.). Boc-D-Thr-OH Product Specification and Safety Data. Retrieved from [4]
-
Chem-Impex International. (n.d.). Boc-D-Thr-OH Physicochemical Properties. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Side reactions in peptide synthesis: Prevention of O-acylation. PubMed. Retrieved from
-
Bachem. (n.d.). Guide to Boc-SPPS Strategies. Retrieved from
